

Unveiling the Sweetness of Siamenoside I: Application Notes and Sensory Evaluation Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Siamenoside I*

Cat. No.: B600709

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[CITY, State] – [Date] – As the demand for natural, high-intensity sweeteners continues to surge, food scientists and product developers are increasingly turning to novel compounds that deliver a sugar-like taste without the calories. Among these, **Siamenoside I**, a mogroside extracted from the monk fruit (*Siraitia grosvenorii*), has garnered significant attention for its potent sweetness and favorable taste profile. To aid researchers, scientists, and drug development professionals in harnessing the potential of this promising sweetener, this document provides detailed application notes and standardized protocols for the sensory evaluation of **Siamenoside I**'s sweetness profile.

Siamenoside I stands out as the sweetest among all mogrosides, boasting a sweetness potency approximately 563 times that of a 5% sucrose solution.^[1] Its clean taste profile, with potentially reduced bitterness and sweetness linger compared to other natural sweeteners, makes it an attractive ingredient for a wide range of food, beverage, and pharmaceutical applications.^[2]

Application Notes

Siamenoside I's high sweetness intensity and favorable sensory characteristics make it a versatile ingredient. In beverage applications, such as cola and lemon-lime sparkling drinks, a concentration of around 600 ppm has been shown to provide a sweetness equivalent to 10%

sucrose, with a taste profile characterized by reduced bitterness and a cleaner finish compared to other mogrosides like Mogroside V and even some steviol glycosides like Rebaudioside M. [2]

Due to its potent sweetness, precise measurement and homogenous dispersion are critical during formulation. It is recommended to prepare a stock solution of **Siamenoside I** to ensure accurate dosing. The stability of **Siamenoside I** in various food matrices and processing conditions should be evaluated on a case-by-case basis to ensure optimal performance.

Sensory Evaluation Protocols

To comprehensively characterize the sweetness profile of **Siamenoside I**, a combination of sensory evaluation techniques is recommended. These protocols are designed to provide quantitative and qualitative data on its sweetness intensity, temporal profile, and potential off-tastes.

I. Determination of Sweetness Equivalence

Objective: To determine the concentration of **Siamenoside I** that provides the same sweetness intensity as a reference sucrose solution.

Protocol:

- Panelist Selection and Training:
 - Select 10-12 trained sensory panelists with demonstrated ability to discriminate sweetness intensities.
 - Familiarize panelists with the sensory attributes of high-intensity sweeteners and the rating scale during training sessions.
- Sample Preparation:
 - Prepare a series of **Siamenoside I** solutions in purified, deionized water at varying concentrations (e.g., 100, 200, 300, 400, 500 ppm).
 - Prepare a reference sucrose solution at a concentration relevant to the intended application (e.g., 5% or 10% w/v).

- Present all samples at room temperature in coded, opaque cups.
- Evaluation Procedure:
 - Employ a paired comparison or a ranking test.
 - For paired comparison, present panelists with the sucrose reference and one **Siamenoside I** sample at a time and ask them to identify which is sweeter.
 - For ranking, present multiple **Siamenoside I** samples and the sucrose reference, and ask panelists to rank them in order of sweetness intensity.
 - Panelists should rinse their mouths with purified water between samples.
- Data Analysis:
 - Calculate the concentration of **Siamenoside I** that is perceived as equally sweet to the sucrose reference. This is the sucrose equivalence value (SEV).

II. Quantitative Descriptive Analysis (QDA)

Objective: To develop a comprehensive sensory profile of **Siamenoside I**, quantifying various taste and aftertaste attributes.

Protocol:

- Panelist Training and Lexicon Development:
 - Utilize a trained panel of 10-12 individuals.
 - In initial sessions, present panelists with a range of sweeteners (including sucrose, **Siamenoside I**, and other relevant sweeteners) to develop a consensus lexicon of sensory attributes.
 - Key descriptors may include: sweetness, bitterness, metallic taste, licorice/herbal notes, astringency, and aftertastes (e.g., sweet linger, bitter linger).
- Sample Preparation:

- Prepare solutions of **Siamenoside I** at concentrations determined from the sweetness equivalence test to match specific sucrose concentrations (e.g., 5% and 10% SEV).
- Include a sucrose control at the corresponding concentration.
- Evaluation Procedure:
 - Present samples one at a time in a randomized order.
 - Panelists rate the intensity of each sensory attribute on a structured line scale (e.g., a 15-cm line scale anchored with "none" and "very intense").
- Data Analysis:
 - Analyze the data using analysis of variance (ANOVA) to identify significant differences in attribute intensities between **Siamenoside I** and sucrose.
 - Visualize the results using spider web plots to compare the sensory profiles.

III. Time-Intensity (TI) Analysis

Objective: To characterize the temporal profile of **Siamenoside I**'s sweetness, including its onset, duration, and extinction.

Protocol:

- Panelist Training:
 - Train panelists on the TI evaluation procedure using a computerized data collection system. Panelists will track the perceived intensity of a single attribute (sweetness) over time.
- Sample Preparation:
 - Prepare **Siamenoside I** and sucrose solutions at equi-sweet concentrations.
- Evaluation Procedure:

- Panelists take a defined volume of the sample into their mouths, start the data collection, hold the sample for a few seconds, expectorate, and continue to rate the intensity of sweetness until it is no longer perceptible.
- The evaluation period typically lasts for 60-180 seconds.
- Data Analysis:
 - Generate time-intensity curves for each panelist and an average curve for each sample.
 - Extract key parameters from the curves:
 - Imax: Maximum intensity of sweetness.
 - Tmax: Time to reach maximum intensity (onset).
 - Tdur: Total duration of sweetness perception.
 - Area under the curve (AUC): Total perceived sweetness.

Data Presentation

The following tables provide a framework for summarizing the quantitative data obtained from the sensory evaluation protocols.

Table 1: Sweetness Equivalence of **Siamenoside I**

Sucrose Reference Concentration (% w/v)	Equivalent Siamenoside I Concentration (ppm)	Relative Sweetness (x Sucrose)
5%	[Insert experimental data]	563[1]
10%	600[2]	[Calculate from experimental data]

Table 2: Quantitative Descriptive Analysis of **Siamenoside I** vs. Sucrose (at 10% SEV)

Sensory Attribute	Siamenoside I (600 ppm) - Mean Intensity Score	Sucrose (10%) - Mean Intensity Score
Sweetness	[Insert experimental data]	[Insert experimental data]
Bitterness	[Insert experimental data, expected to be low][2]	[Insert experimental data, expected to be very low]
Metallic Taste	[Insert experimental data]	[Insert experimental data]
Licorice/Herbal Note	[Insert experimental data]	[Insert experimental data]
Sweet Linger	[Insert experimental data, expected to be low][2]	[Insert experimental data]
Bitter Linger	[Insert experimental data]	[Insert experimental data]

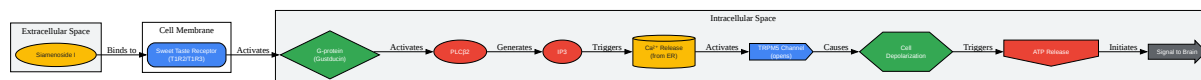
Table 3: Time-Intensity Parameters of **Siamenoside I** vs. Sucrose (at 10% SEV)

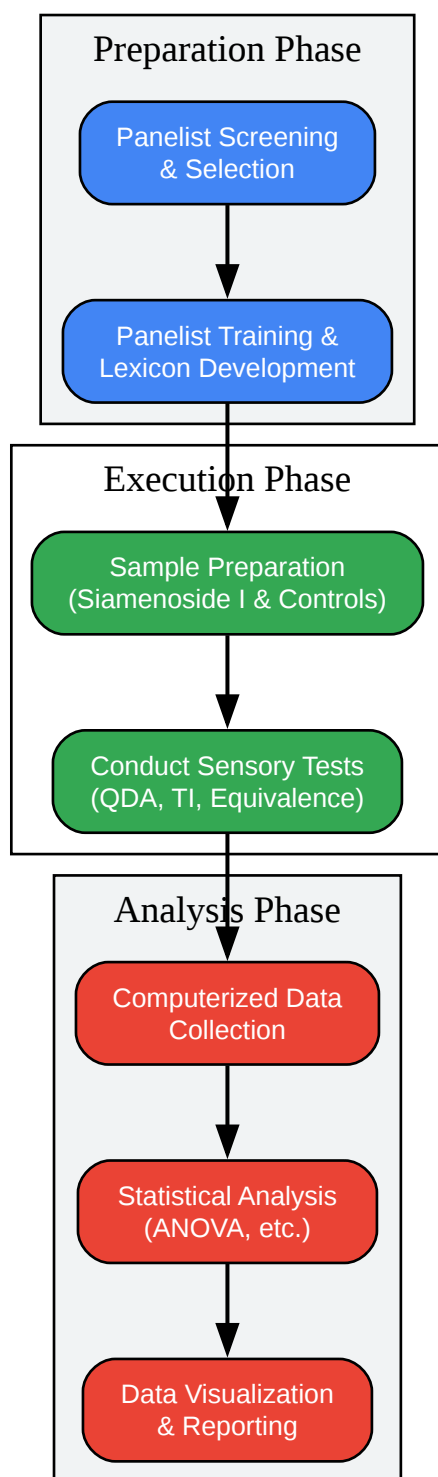
Parameter	Siamenoside I (600 ppm)	Sucrose (10%)
I _{max} (Maximum Intensity)	[Insert experimental data]	[Insert experimental data]
T _{max} (Time to Max, seconds)	[Insert experimental data]	[Insert experimental data]
T _{dur} (Total Duration, seconds)	[Insert experimental data]	[Insert experimental data]
AUC (Area Under Curve)	[Insert experimental data]	[Insert experimental data]

Mandatory Visualizations

Sweet Taste Signaling Pathway

The sensation of sweetness from molecules like **Siamenoside I** is initiated by their interaction with specific G-protein coupled receptors on the surface of taste cells.





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References

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- To cite this document: BenchChem. [Unveiling the Sweetness of Siamenoside I: Application Notes and Sensory Evaluation Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600709#sensory-evaluation-techniques-for-siamenoside-i-sweetness-profile]

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